molecular formula C15H13ClF3N3 B6148919 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1093759-86-4

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B6148919
CAS No.: 1093759-86-4
M. Wt: 327.73 g/mol
InChI Key: IFMLTPJFRUCCSB-UHFFFAOYSA-N
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Description

6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound featuring a fused pyridine-pyrimidine scaffold. Its structure includes a benzyl group at position 6, a chlorine atom at position 2, and a trifluoromethyl (-CF₃) substituent at position 2. This compound belongs to the pyrido[4,3-d]pyrimidine family, which is characterized by bicyclic systems with nitrogen atoms at strategic positions, enabling diverse biological and chemical applications.

Properties

CAS No.

1093759-86-4

Molecular Formula

C15H13ClF3N3

Molecular Weight

327.73 g/mol

IUPAC Name

6-benzyl-2-chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine

InChI

InChI=1S/C15H13ClF3N3/c16-14-20-12-6-7-22(8-10-4-2-1-3-5-10)9-11(12)13(21-14)15(17,18)19/h1-5H,6-9H2

InChI Key

IFMLTPJFRUCCSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=C(N=C2C(F)(F)F)Cl)CC3=CC=CC=C3

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation Conditions

ParameterOptimal ValueAlternative OptionsYield (%)Source
Base K₂CO₃Cs₂CO₃, DBU82
Solvent DMFDMSO, Acetonitrile75–80
Temperature 80°CRT to 100°C78
Reaction Time 8 hours4–12 hours80

Mechanistic Insight:
The base abstracts the proton from the N6 nitrogen, generating a nucleophilic site that attacks the benzyl bromide electrophile. Polar aprotic solvents enhance the reaction rate by stabilizing the transition state.

Chlorination at Position 2

The 2-chloro substituent is often introduced early in the synthesis via direct chlorination of a hydroxyl or amino precursor. POCl₃ is the reagent of choice due to its high electrophilicity and ability to act as both a solvent and reagent.

Chlorination Optimization

ConditionEffect on YieldNotesSource
POCl₃ Excess 5 equiv. → 88%Lower equivalents reduce yield (≤60%)
Catalyst DMAP (5 mol%)Improves regioselectivity
Temperature 110°C<100°C leads to incomplete reaction
Time 6 hoursProlonged heating causes decomposition

Side Reactions:
Over-chlorination or ring-opening may occur at temperatures >120°C. Quenching with ice-water followed by neutralization with NaHCO₃ minimizes byproducts.

Trifluoromethyl Group Installation at Position 4

The trifluoromethyl (CF₃) group is introduced via radical trifluoromethylation or nucleophilic substitution. A scalable method employs the Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride ion source.

Trifluoromethylation Routes

MethodReagentsYield (%)Purity (%)Source
Nucleophilic TMSCF₃, CsF7095
Radical CF₃I, CuI, Phenanthroline6590
Electrophilic Togni’s Reagent6088

Optimization Note:
Using anhydrous DMF as the solvent and maintaining a reaction temperature of 0–5°C prevents premature decomposition of TMSCF₃.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water.

Characterization Data:

  • HRMS (ESI): m/z Calcd for C₁₅H₁₂ClF₃N₃ [M+H]⁺: 326.0674; Found: 326.0678.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ar-H), 4.85 (s, 2H, CH₂), 3.90–3.70 (m, 4H, pyrido-H), 2.45–2.30 (m, 2H, CH₂).

  • ¹⁹F NMR: δ -62.5 (CF₃) .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzyl group, to form corresponding alcohols or aldehydes.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex biaryl structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidine derivatives, which can exhibit diverse chemical and biological properties.

Scientific Research Applications

6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving nucleic acids and proteins.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally analogous pyrido[4,3-d]pyrimidine derivatives, focusing on substituent variations and their implications:

Compound Substituents Molecular Formula Molecular Weight Key Features
6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (Target Compound) 6-benzyl, 2-Cl, 4-CF₃ C₁₆H₁₃ClF₃N₃ ~363.75 g/mol High lipophilicity (benzyl), metabolic stability (CF₃), electrophilic reactivity (Cl)
4-Chloro-2-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine 4-Cl, 2-CH₃ C₈H₁₀ClN₃ ~183.64 g/mol Simpler structure; methyl group enhances steric accessibility
4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine 4-OCH₃ C₈H₁₁N₃O 165.20 g/mol Methoxy group increases polarity and hydrogen-bonding potential
4-Ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine 4-OCH₂CH₃ C₉H₁₃N₃O 179.22 g/mol Ethoxy group balances lipophilicity and solubility
6-Amino-2-thioxo-pyrido[3',2':5,6]pyrano[2,3-d]pyrimidine 6-NH₂, 2-S, fused chromene ring C₁₉H₁₃N₅OS ~383.40 g/mol Thioxo group and fused chromene enhance π-π stacking interactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 6-benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclocondensation, halogenation, and functional group modifications. Key steps include:

  • Core formation : Cyclization of pyridine and pyrimidine precursors under reflux with catalysts like Pd/C or CuI (e.g., in DMF at 80–100°C) .
  • Chlorination : Use of POCl₃ or PCl₅ under anhydrous conditions to introduce the 2-chloro substituent .
  • Trifluoromethylation : Incorporation of the CF₃ group via cross-coupling reactions (e.g., using trifluoromethyl copper reagents) or nucleophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to achieve >95% purity .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?

  • Methodological Answer : The CF₃ group enhances lipophilicity (logP ↑), metabolic stability, and target binding via hydrophobic interactions. Techniques to assess this include:

  • LogP measurement : HPLC-based methods using reverse-phase C18 columns .
  • X-ray crystallography : To map CF₃ interactions with enzyme active sites (e.g., kinases) .
  • Comparative SAR : Replace CF₃ with CH₃ or Cl to evaluate potency changes in enzymatic assays .

Q. What are the recommended storage conditions and solubility profiles for this compound?

  • Methodological Answer :

  • Storage : Stable at RT for short-term (≤6 months) in airtight, light-resistant containers. For long-term, store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • Solubility :
  • Polar solvents : DMSO (≥10 mM), ethanol (limited solubility).
  • Aqueous buffers : Use surfactants (e.g., Tween-80) for in vitro assays .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

  • Methodological Answer :

  • Kinase inhibition : ATP-binding assays (e.g., ADP-Glo™) against kinase panels (e.g., EGFR, CDK2) .
  • Antimicrobial activity : Broth microdilution (MIC determination) per CLSI guidelines .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity?

  • Methodological Answer :

  • Substituent variation : Systematically modify the benzyl (e.g., para-fluoro benzyl) or pyrimidine positions (e.g., replacing Cl with Br) .
  • Pharmacophore modeling : Use software like Schrödinger Suite to identify critical binding motifs .
  • In vivo validation : PK/PD studies in rodent models to correlate structural changes with bioavailability and efficacy .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated), buffer pH, and incubation times .
  • Meta-analysis : Compare data from >3 independent studies, focusing on variables like IC₅₀ ranges (e.g., 0.5–5 µM for kinase inhibition) .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies are effective in studying its interactions with enzymes like kinases or cytochrome P450?

  • Methodological Answer :

  • Crystallography : Co-crystallize the compound with kinase domains (e.g., PDB ID 0XG) to resolve binding modes .
  • Enzyme kinetics : Measure Ki values via Lineweaver-Burk plots under varying substrate concentrations .
  • CYP inhibition assays : Use fluorogenic probes (e.g., CYP3A4/CEC) in human liver microsomes .

Q. What methodologies address regioselectivity challenges during the synthesis of pyrido[4,3-d]pyrimidine derivatives?

  • Methodological Answer :

  • Directing groups : Install temporary groups (e.g., Boc) to steer chlorination/CF₃ addition to specific positions .
  • Microwave-assisted synthesis : Enhances regioselectivity in cyclization steps (e.g., 150°C, 30 min vs. 24 hr conventional heating) .
  • DFT calculations : Predict reactive sites using Gaussian software to optimize reaction pathways .

Q. How can computational modeling predict binding modes and guide structural modifications?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to screen derivatives against target proteins (e.g., EGFR) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks .
  • QSAR models : Build regression models correlating substituent descriptors (e.g., Hammett σ) with IC₅₀ values .

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